3-(Aminomethyl)oxetane-3-carboxylic acid
Description
Contextualization of Oxetane-Containing Scaffolds in Modern Chemistry
In recent years, the four-membered oxetane (B1205548) ring has garnered significant interest in medicinal chemistry and drug discovery. nih.govwarwick.ac.uk Initially considered a curiosity, the oxetane scaffold is now recognized as a valuable motif for improving the physicochemical properties of drug candidates. nih.gov Its incorporation can lead to profound changes in aqueous solubility, lipophilicity, and metabolic stability. enamine.net
One of the key applications of oxetanes is as bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The oxetane moiety is frequently used as a surrogate for more common functional groups like gem-dimethyl and carbonyl groups. nih.govethz.chbeilstein-journals.org When replacing a gem-dimethyl group, which is often used to block metabolically weak spots but increases lipophilicity, an oxetane offers a more polar and metabolically robust alternative while occupying a similar molecular volume. beilstein-journals.orgacs.org As a replacement for a carbonyl group, the oxetane ring maintains comparable polarity and hydrogen-bonding capabilities but is not susceptible to the typical metabolic pathways that affect ketones, esters, or amides, thus enhancing metabolic stability. ethz.chbeilstein-journals.org This strategic replacement has established oxetanes as an important tool in modern medicinal chemistry for creating more "drug-like" molecules. acs.org
Table 1: Comparison of Oxetane as a Bioisostere
| Feature | gem-Dimethyl Group | Carbonyl Group | Oxetane Moiety |
|---|---|---|---|
| Primary Use | Block metabolic sites | Hydrogen bonding, polarity | Replacement for both |
| Lipophilicity | Increases lipophilicity | Polar | Generally lower lipophilicity |
| Metabolic Stability | Can be metabolically labile | Susceptible to enzymatic attack | Generally enhanced stability ethz.chbeilstein-journals.org |
| Solubility | Decreases aqueous solubility | Can contribute to solubility | Often improves aqueous solubility enamine.net |
| Structural Impact | Steric bulk | Planar, sp2 center | 3D structure, sp3 center |
Unique Structural Attributes of Four-Membered Ring Heterocycles in Amino Acid Derivatives
Four-membered heterocycles like oxetane possess distinct structural characteristics primarily dictated by their ring strain. The oxetane ring has a significant strain energy of approximately 25.5 kcal/mol, which is comparable to that of an oxirane (epoxide). nih.gov This inherent strain influences its geometry and reactivity. acs.org
Unlike the more flexible five- and six-membered rings, the oxetane ring is nearly planar, with a small puckering angle of about 8.7° at 140 K. beilstein-journals.orgnih.gov This relative planarity is a consequence of having fewer gauche interactions due to the replacement of a methylene (B1212753) unit with an oxygen atom. beilstein-journals.org The endocyclic bond angles are significantly compressed from the ideal tetrahedral angle of 109.5°. nih.gov For instance, X-ray diffraction studies have determined the C–O–C angle to be around 90.2°, the C–C–O angle to be 92.0°, and the C–C–C angle to be 84.8°. acs.org
Another critical feature is the oxetane's ability to act as an effective hydrogen bond acceptor. acs.org The strained C–O–C bond angle exposes the oxygen's lone pair of electrons, making it a stronger H-bond acceptor than other cyclic ethers and even most carbonyl groups found in aldehydes, ketones, and esters. beilstein-journals.orgacs.orgnih.gov This property, combined with its polarity and rigid three-dimensional structure, makes the oxetane ring a valuable component in designing amino acid derivatives with specific conformational preferences and intermolecular interactions. nih.gov
Table 2: Structural Parameters of the Oxetane Ring
| Parameter | Value | Reference |
|---|---|---|
| Ring Strain Energy | 25.5 kcal/mol | nih.gov |
| Puckering Angle (at 140 K) | 8.7° | beilstein-journals.orgnih.gov |
| C–O Bond Length | 1.46 Å | acs.org |
| C–C Bond Length | 1.53 Å | acs.org |
| C–O–C Bond Angle | 90.2° | acs.org |
| C–C–O Bond Angle | 92.0° | acs.org |
| C–C–C Bond Angle | 84.8° | acs.org |
Conceptual Framework for Constrained Amino Acid Design
Natural amino acids and the peptides they form often possess significant conformational flexibility. While this is crucial for their biological function, it can be a drawback in drug design, leading to poor metabolic stability and non-selective receptor binding. The concept of constrained amino acid design involves introducing structural modifications to limit the rotational freedom of the amino acid backbone or side chain. nih.gov
Incorporating small ring systems, such as the oxetane in 3-(Aminomethyl)oxetane-3-carboxylic acid, is a powerful strategy to create conformationally restricted amino acids. researchgate.net These unnatural amino acids serve as building blocks for peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved pharmacological properties. nih.govh1.co By reducing conformational freedom, these constrained analogues can pre-organize into a bioactive conformation, leading to higher binding affinity and selectivity for their biological targets. nih.gov
Furthermore, the replacement of a standard peptide bond with a structure containing an oxetane can confer resistance to enzymatic degradation by proteases, a major pathway for the breakdown of peptide drugs. warwick.ac.uknih.gov The rigid oxetane scaffold introduces specific torsion angles, providing access to novel peptide secondary structures and expanding the available "structural space" for drug design. warwick.ac.uk Therefore, oxetane amino acids like this compound represent a modern approach to developing more stable and potent peptide-based therapeutics. h1.co
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(aminomethyl)oxetane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-1-5(4(7)8)2-9-3-5/h1-3,6H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMENSXXKJICSDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1526540-96-4 | |
| Record name | 3-(aminomethyl)oxetane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Aminomethyl Oxetane 3 Carboxylic Acid and Its Analogs
Historical Overview of Oxetane (B1205548) Synthesis Relevant to Amino Acid Architectures
The incorporation of oxetane rings into molecular architectures has gained considerable traction in recent years, valued for the ring's ability to act as a stable, polar, and metabolically robust isostere for gem-dimethyl and carbonyl groups. acs.orgnih.gov The inherent ring strain of the four-membered ether, however, presents a significant synthetic challenge. acs.org Historically, the synthesis of oxetanes dates back to 1878 with Reboul's use of intramolecular Williamson etherification. acs.org This method, involving the cyclization of a halo-alkoxide, remains a foundational approach. acs.org
The relevance of oxetane synthesis to amino acid architectures became more prominent with the discovery of naturally occurring oxetane-containing compounds with biological activity, such as oxetin, a natural product that possesses an oxetane ring and exhibits herbicidal and antibacterial properties. acs.orgnih.gov The pursuit of synthetic analogs to natural products and the desire to modulate the properties of peptides and amino acids spurred the development of methods to incorporate the oxetane motif into these structures. Early work often focused on the synthesis of simpler substituted oxetanes, with oxetane-3-carboxylic acid and 3-hydroxyoxetane being key, albeit sometimes costly, building blocks. acs.org The development of synthetic routes to 3,3-disubstituted oxetanes, including those with amino and carboxylic acid functionalities, marked a significant advancement, allowing for the creation of non-natural amino acids with unique conformational constraints. acs.org
De Novo Synthesis of the Oxetane Ring System
The de novo construction of the oxetane ring is a primary strategy for accessing 3-(aminomethyl)oxetane-3-carboxylic acid and its analogs. These methods can be broadly categorized into intramolecular cyclization and cycloaddition strategies.
Intramolecular cyclization is a common and versatile method for forming the oxetane ring. These approaches typically involve the formation of a carbon-oxygen bond to close the four-membered ring.
The most prevalent C-O bond forming cyclization is the intramolecular Williamson etherification. acs.orgacs.org This reaction involves a base-mediated nucleophilic substitution where an alcohol displaces a leaving group positioned at a 1,3-relationship. acs.orgacs.org While effective, yields can sometimes be modest due to competing side reactions like Grob fragmentation. acs.org The success of this approach is often substrate-dependent. acs.org
Key aspects of this methodology include:
Requirement for Good Leaving Groups: Anions and efficient leaving groups are generally necessary to achieve acceptable yields due to the kinetic unfavorability of forming a four-membered ring. acs.org
Stereocontrol: Enantioselective synthesis of oxetanes can be achieved through methods like the enantioselective reduction of β-halo ketones, followed by a Williamson ether cyclization. acs.org For instance, Soai et al. reported an enantioselective synthesis of 2-aryl-substituted oxetanes using a chiral reducing catalyst. acs.org
A versatile and practical methodology that couples Williamson etherification with alcohol C-H functionalization has also been described, which avoids multistep substrate preparations and is suitable for late-stage functionalization. researchgate.netbeilstein-journals.org
1,3-diols are common and readily available starting materials for the synthesis of oxetanes. acs.org The general strategy involves the selective functionalization of one of the hydroxyl groups to convert it into a good leaving group, followed by intramolecular cyclization.
| Precursor Type | Reagents and Conditions | Product | Key Features |
| 1,3-Diols | 1. Appel reaction (for iodination) 2. Base treatment | 2,4-substituted oxetanes | One-pot synthesis from the diol. acs.org |
| 1,3-Diols | 1. Monotosylation 2. Deprotonation (e.g., with NaH) | Substituted oxetanes | A common and effective method for cyclization. acs.org |
| Dihydroxyacetone dimer | 1. Ketal formation 2. Monotosylation 3. NaH | Oxetan-3-one | Provides a widely used building block for further derivatization. acs.org |
Mandal and co-workers reported a one-pot synthesis of oxetanes from 1,3-diols by converting the primary alcohol to an iodide via an Appel reaction, followed by base-mediated cyclization. acs.org Nelson and co-workers demonstrated a stereocontrolled synthesis of 2,4-substituted oxetanes from 1,3-diols, where intramolecular cyclization proceeded with complete inversion of stereochemistry. acs.org
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a traditional method for synthesizing oxetanes. acs.orgmagtech.com.cnnih.govnih.gov This approach can be complicated by issues of reactivity and selectivity, which are often substrate-dependent. acs.orgnih.gov The requirement for UV light can also lead to the formation of side products. acs.orgnih.gov More recently, visible-light-mediated Paternò-Büchi reactions have been developed. acs.orgnih.gov
In the context of amino acid synthesis, the Paternò-Büchi reaction of N-acyl enamines can yield protected 3-aminooxetanes with high diastereoselectivity. organic-chemistry.org Similarly, the reaction of silyl (B83357) enol ethers with aromatic aldehydes can produce 3-(silyloxy)oxetanes, which can be further functionalized. organic-chemistry.org
| Reactants | Conditions | Product Type |
| Carbonyl compound and Alkene | UV light irradiation | Oxetane |
| Aromatic aldehydes and Silyl enol ethers | Benzene, irradiation | 3-(Silyloxy)oxetanes |
| N-acyl enamines | Acetonitrile, irradiation | Protected 3-aminooxetanes |
Intramolecular Cyclization Approaches
Introduction of Aminomethyl and Carboxylic Acid Functionalities onto Preformed Oxetanes
An alternative to de novo ring construction is the functionalization of a pre-existing oxetane ring. Commercially available oxetan-3-one is a common starting material for this approach.
Several well-established ketone functionalization reactions can be applied to oxetan-3-one. For instance, the Strecker synthesis, using TMSCN and a dialkylamine, yields a 3-cyano-3-dibenzylamino oxetane, which can be a precursor to a variety of oxetane amino acids. The subsequent hydrolysis of the nitrile group, typically under basic conditions to avoid ring-opening, provides the carboxylic acid functionality.
The Horner-Wadsworth-Emmons reaction can transform oxetan-3-one into α,β-unsaturated ester derivatives. nih.govmdpi.com These intermediates can undergo further reactions like Michael additions to introduce the aminomethyl group.
Another strategy involves the oxidation of 3-hydroxymethyl-oxetanes to the corresponding carboxylic acids. google.comgoogle.com This can be achieved using reagents like pyridinium (B92312) dichromate (PDC) to form the aldehyde, which can be further oxidized, or through catalytic oxidation with oxygen in an aqueous alkaline medium over a palladium and/or platinum catalyst. google.comgoogle.comresearchgate.net The reduction of oxetane-3-carboxylates, for example with LiAlH4 at low temperatures, can yield the corresponding primary alcohols, which can then be converted to the aminomethyl group.
| Starting Material | Reaction Sequence | Functional Group Introduced |
| Oxetan-3-one | Strecker synthesis (TMSCN, dialkylamine), followed by nitrile hydrolysis | Amino and Carboxyl |
| Oxetan-3-one | Horner-Wadsworth-Emmons reaction, followed by Michael addition | Aminomethyl and Carboxyl (ester) |
| 3-Hydroxymethyl-oxetane | Oxidation (e.g., catalytic O2, PDC) | Carboxylic acid |
| Oxetane-3-carboxylate | Reduction (e.g., LiAlH4), followed by conversion of alcohol to amine | Aminomethyl |
Strategies Involving Oxetan-3-one as a Precursor
Oxetan-3-one is a versatile and common starting material for the synthesis of 3,3-disubstituted oxetanes. acs.org Its ketone functionality allows for a variety of transformations to introduce the necessary carbon-based substituents at the C3 position. However, classical homologation methods can be challenging due to the sensitivity of the oxetane ring to strongly oxidative, basic, and acidic conditions. researchgate.netresearchgate.net
Henry Synthesis and Nitroalkane Routes
The Henry reaction, or nitroaldol reaction, provides a pathway to introduce a nitromethyl group, which can be subsequently reduced to the target aminomethyl group. This reaction involves the addition of a nitroalkane, such as nitromethane (B149229), to oxetan-3-one. This method is effective for creating a carbon-carbon bond at the 3-position and installing a precursor to the amine functionality. The resulting nitro-alcohol can then undergo reduction of the nitro group to an amine. This approach is advantageous as it introduces the aminomethyl precursor alongside a tertiary hydroxyl group.
Horner–Wadsworth–Emmons Reactions and Subsequent Functionalization
The Horner–Wadsworth–Emmons (HWE) reaction is a powerful tool for olefination, converting ketones into alkenes with high stereoselectivity, typically favoring the (E)-alkene. nrochemistry.comwikipedia.orgorganic-chemistry.org In the context of synthesizing this compound analogs, oxetan-3-one can be reacted with a phosphonate-stabilized carbanion to form an α,β-unsaturated ester derivative. This intermediate opens up avenues for further functionalization. For instance, Michael addition reactions can be employed to introduce various substituents. The HWE reaction is often preferred over the Wittig reaction because the resulting dialkylphosphate byproduct is easily removed by aqueous extraction. wikipedia.orgorganic-chemistry.org
Table 1: Comparison of Olefination Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |
| Reagent | Phosphonium ylide | Phosphonate-stabilized carbanion |
| Nucleophilicity | Less nucleophilic | More nucleophilic |
| Basicity | More basic | Less basic |
| Byproduct | Phosphine (B1218219) oxide | Dialkylphosphate salt |
| Byproduct Removal | Often requires chromatography | Easily removed by aqueous extraction |
| Stereoselectivity | Variable, often gives (Z)-alkenes | Predominantly (E)-alkenes |
This table provides a general comparison of the Wittig and Horner-Wadsworth-Emmons reactions.
Organometallic Additions
The addition of organometallic reagents, such as Grignard reagents, to oxetan-3-one is another effective strategy for introducing carbon substituents at the 3-position. nih.gov This approach allows for the formation of 3-substituted-3-hydroxyoxetanes. researchgate.net The resulting tertiary alcohol can then be further functionalized. For instance, oxidation of a primary alcohol at the 3-position can yield a carboxylic acid. connectjournals.com
Carboxylic Acid Functionalization
The introduction and manipulation of the carboxylic acid group are critical steps. The oxetane ring is generally compatible with the acidic carboxylic acid group, though ring-opening can occur with strong acids. This sensitivity limits esterification reactions to basic conditions, such as using alkyl halides. A common strategy involves the oxidation of a primary alcohol. For example, (3-(aryloxymethyl)oxetan-3-yl)methanol can be oxidized using potassium permanganate (B83412) in aqueous sodium hydroxide (B78521) and dioxane to yield the corresponding carboxylic acid derivative. connectjournals.com
Aminomethyl Group Introduction via Reduction or Substitution
The aminomethyl group is typically introduced through the reduction of a suitable precursor or via nucleophilic substitution.
The reduction of nitriles and amides are common methods for synthesizing amines. lidsen.comorganic-chemistry.orglookchem.com For instance, a nitrile group at the 3-position of the oxetane ring can be reduced to a primary amine. Similarly, the reduction of an amide can also yield the desired aminomethyl group. lookchem.com Various reducing agents can be employed, and the choice often depends on the other functional groups present in the molecule. organic-chemistry.org
Azide (B81097) Transformations (e.g., Staudinger reaction)
The Staudinger reaction provides a mild method for reducing an azide to an amine. wikipedia.orgorganic-chemistry.org This two-step process involves the reaction of an organic azide with a phosphine, like triphenylphosphine, to form an iminophosphorane, which is then hydrolyzed to the amine and a phosphine oxide byproduct. wikipedia.orgorganic-chemistry.org This method is particularly useful when other reducible functional groups are present in the molecule. The transformation of an azido (B1232118) group to an amine via the Staudinger reaction proceeds smoothly under heterogeneous reduction conditions.
Table 2: Key Synthetic Intermediates and Transformations
| Precursor Functional Group | Target Functional Group | Reagents/Reaction Type |
| Ketone (Oxetan-3-one) | Nitromethyl alcohol | Henry Synthesis (Nitroalkane) |
| Ketone (Oxetan-3-one) | α,β-Unsaturated ester | Horner-Wadsworth-Emmons Reaction |
| Ketone (Oxetan-3-one) | Tertiary alcohol | Organometallic Addition (e.g., Grignard) |
| Primary alcohol | Carboxylic acid | Oxidation (e.g., KMnO4) |
| Nitrile | Primary amine | Reduction |
| Amide | Primary amine | Reduction |
| Azide | Primary amine | Staudinger Reaction (e.g., PPh3, H2O) |
This table summarizes common functional group transformations in the synthesis of this compound and its analogs.
Reduction of Nitro and Nitrile Groups
The introduction of the aminomethyl group at the C3 position of the oxetane ring is frequently accomplished through the reduction of a corresponding nitro or nitrile precursor. These methods provide a reliable pathway to the target primary amine from stable, accessible intermediates.
One prominent route begins with oxetan-3-one, which undergoes a Henry reaction with nitromethane to yield a nitromethylene-substituted oxetane. chemrxiv.orggoogle.com This nitro intermediate is then subjected to reduction to form the desired aminomethyl group. Catalytic hydrogenation is a common and effective method for this transformation. google.com Various catalyst systems can be employed, with the choice often depending on substrate compatibility and desired reaction conditions. masterorganicchemistry.comwikipedia.org
Another key strategy involves the Strecker synthesis, where oxetan-3-one is treated with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), and an amine to generate an α-aminonitrile intermediate. chemrxiv.org Subsequent hydrolysis of the nitrile group to a carboxylic acid and reduction of the cyano group to a primary amine are necessary steps, though the reduction of the nitrile is the key transformation for forming the aminomethyl moiety.
The table below summarizes common conditions for the reduction of nitro groups to primary amines, which are applicable to oxetane precursors. google.com
| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Time (h) |
| Palladium Hydroxide on Carbon | Hydrogen (H₂) | Alcohols or Esters | 20 - 50 | 24 - 75 |
| Palladium on Carbon | Hydrogen (H₂) | Alcohols or Esters | 20 - 50 | 24 - 75 |
| Raney Nickel | Hydrogen (H₂) | Alcohols or Esters | 20 - 50 | 24 - 75 |
| Iron (Fe) | Acid (e.g., HCl) | N/A | N/A | N/A |
This table presents common reagents and conditions for the reduction of nitro groups, as described in the synthesis of related compounds. google.commasterorganicchemistry.com
Reductive Amination
Reductive amination represents a powerful and versatile strategy for forming C-N bonds and can be adapted for the synthesis of this compound and its analogs. This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com
In the context of synthesizing the target molecule, a hypothetical precursor such as an oxetane-3-carboxylic acid bearing an aldehyde or ketone at the 3-position could be reacted with ammonia (B1221849). However, a more modern and atom-economical approach involves the direct reductive amination of carboxylic acids. rsc.orgresearchgate.net This avoids the need to first reduce the carboxylic acid to an aldehyde. Recent advancements have identified catalytic systems capable of performing this transformation in a single pot using ammonia and hydrogen gas. rsc.orgresearchgate.net For instance, ruthenium-tungsten bimetallic catalysts have shown high selectivity for the formation of primary amines from carboxylic acids under relatively green conditions. rsc.orgresearchgate.net
Another approach utilizes silane-based reducing agents. A two-step process can be employed where a carboxylic acid first undergoes a silane-mediated amidation, followed by the reduction of the resulting amide, often catalyzed by a zinc salt. nih.gov
| Method | Catalyst / Reagent | Reactants | Key Features |
| One-Pot Catalytic | Ruthenium-Tungsten Bimetallic Catalyst | Carboxylic Acid, NH₃, H₂ | Sustainable; high selectivity for primary amines. rsc.orgresearchgate.net |
| Traditional (from Carbonyl) | NaBH₃CN or NaBH(OAc)₃ | Aldehyde/Ketone, Amine | Selectively reduces imines in the presence of carbonyls. masterorganicchemistry.com |
| Silane-Mediated | Phenylsilane, Zn(OAc)₂ | Carboxylic Acid, Amine | Two-step (amidation then reduction); applicable to a wide range of substrates. nih.gov |
This table compares different methods for reductive amination applicable to amine synthesis.
Stereoselective Synthesis and Chiral Induction
The synthesis of enantiomerically pure forms of substituted oxetane amino acids is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Stereoselective synthesis can be achieved through various strategies, including asymmetric catalysis and the use of chiral auxiliaries. wikipedia.orgrsc.org
Asymmetric Approaches to Oxetane Carboxylates
Asymmetric synthesis aims to create a chiral center with a preference for one enantiomer over the other. For oxetane carboxylates, a common strategy involves creating an α,β-unsaturated ester from oxetan-3-one via a Horner-Wadsworth-Emmons (HWE) reaction. chemrxiv.orgmdpi.com This unsaturated intermediate can then undergo an enantioselective Michael addition. The use of chiral organocatalysts in aza-Michael additions, for example, can lead to the formation of N-substituted oxetane amino acid precursors with high enantioselectivity. mdpi.com
Another approach is the asymmetric desymmetrization of prochiral oxetanes, which can install chirality and functional groups simultaneously. acs.org Although not directly applied to the title compound in the cited literature, these principles form the basis of modern asymmetric synthesis and are applicable to the construction of chiral oxetane building blocks.
Chiral Auxiliary-Mediated Syntheses
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. This method is a robust and reliable way to control stereochemistry.
In amino acid synthesis, chiral oxazolidinones (Evans auxiliaries) and camphorsultam are widely used. wikipedia.orgresearchgate.net The substrate, an N-acylated derivative of the chiral auxiliary, can undergo highly diastereoselective alkylation or aldol (B89426) reactions. While specific application to this compound is not detailed in the provided sources, this methodology is broadly applicable. For example, a chiral auxiliary could be attached to an oxetane-3-carboxylate precursor, followed by a diastereoselective introduction of a protected aminomethyl group or its precursor.
A particularly relevant method is the use of chiral Ni(II) complexes formed from a Schiff base of glycine (B1666218) and a chiral ligand. nih.gov These complexes can be alkylated with high diastereoselectivity to produce a wide variety of non-natural amino acids. This powerful technique could potentially be adapted by using an electrophile containing the oxetane moiety to construct the target amino acid.
| Chiral Auxiliary Type | Common Examples | Typical Reactions |
| Oxazolidinones | Evans Auxiliaries | Asymmetric Alkylation, Aldol Reactions researchgate.net |
| Sultams | Camphorsultam (Oppolzer's Sultam) | Asymmetric Michael Additions, Cycloadditions wikipedia.org |
| Metal Complexes | Ni(II) Schiff Base Complexes | Asymmetric Alkylation of Glycine Equivalent nih.gov |
This table lists common chiral auxiliaries and their applications in asymmetric synthesis.
Protecting Group Strategies in Oxetane Amino Acid Synthesis
The synthesis of polyfunctional molecules like oxetane amino acids requires a careful strategy of protecting reactive functional groups to prevent unwanted side reactions. researchgate.net For this compound, both the amino and carboxylic acid groups typically require protection during synthesis.
The choice of protecting groups is governed by the principle of orthogonality, meaning that each group can be removed under specific conditions without affecting the others. researchgate.net For the α-amino group, the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are most common. researchgate.netug.edu.pl Boc is labile to acid (e.g., trifluoroacetic acid, TFA), while Fmoc is removed under basic conditions (e.g., piperidine).
The carboxylic acid is often protected as an ester, such as a methyl, ethyl, or tert-butyl ester. chemrxiv.orglibretexts.org Tert-butyl esters are particularly useful as they are cleaved under acidic conditions similar to those used for Boc group removal. chemrxiv.org
A critical consideration in the synthesis of oxetane-containing compounds is the stability of the four-membered ring. The oxetane core can be sensitive to strong acids, which may cause ring-opening. chemrxiv.orgacs.org Therefore, reaction conditions for the introduction and removal of protecting groups must be chosen carefully to be mild enough to preserve the integrity of the oxetane ring. For example, while LiAlH₄ can reduce esters, it may also lead to the decomposition of oxetane carboxylates if temperatures are not carefully controlled. chemrxiv.org
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
| Amine | tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) researchgate.net |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) researchgate.net | |
| Benzyloxycarbonyl | Z / Cbz | Catalytic Hydrogenolysis researchgate.net | |
| Carboxylic Acid | Methyl Ester | Me | Saponification (Base) or Strong Acid libretexts.org |
| tert-Butyl Ester | tBu | Strong Acid (e.g., TFA) chemrxiv.orglibretexts.org | |
| Benzyl Ester | Bn | Catalytic Hydrogenolysis libretexts.org |
This table summarizes common protecting groups for amine and carboxylic acid functionalities relevant to amino acid synthesis.
Chemical Reactivity and Transformation Pathways of 3 Aminomethyl Oxetane 3 Carboxylic Acid Derivatives
Ring-Opening Reactions of the Oxetane (B1205548) Core
The high ring strain energy of the oxetane ring (approximately 106-107 kJ/mol) is a key driver for its reactivity. radtech.orgnih.gov This strain can be relieved through cleavage of one of the C-O bonds, a process that can be initiated by various reagents and catalysts. However, 3,3-disubstituted oxetanes, such as the derivatives of 3-(aminomethyl)oxetane-3-carboxylic acid, exhibit enhanced stability toward external nucleophiles compared to less substituted oxetanes. nih.govresearchgate.net Consequently, activation of the oxetane oxygen, typically with a Brønsted or Lewis acid, is often a prerequisite for ring-opening to occur. researchgate.netutexas.edu
Nucleophile-Mediated Ring Opening
The oxetane ring can be opened by a variety of nucleophiles, leading to the formation of functionalized 1,3-diols or their derivatives. This process is typically facilitated by acid catalysis, which protonates or coordinates to the ring oxygen, making the ring carbons more electrophilic. Strong nucleophiles under purely basic conditions are generally ineffective at opening the stable oxetane ring. utexas.edu
A range of nucleophiles have been successfully employed for this transformation. For instance, the reaction of oxetanes with reagents like acyl chlorides, silyl (B83357) chlorides, phenols, thiols, and carboxylic acids can be catalyzed by quaternary onium salts or crown ether complexes. radtech.org Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are commonly used to activate the ring for attack by organometallic reagents or other nucleophiles. researchgate.net Catalytic systems based on chiral Brønsted acids have also been developed to achieve asymmetric ring-opening, providing access to highly functionalized chiral building blocks. rsc.org
| Nucleophile | Catalyst/Conditions | Product Type |
| Aryl Borates | Lewis Acid | 3-Aryl-1,3-propanediol derivatives |
| Lithium Mercaptides | Lewis Acid (e.g., BF₃·OEt₂) | 3-(Alkylthio)-1,3-propanediol derivatives |
| Hydrogen Peroxide (H₂O₂) | Yb(OTf)₃ or Sc(OTf)₃ | 1,3-Diol and hydroperoxyalcohol |
| Trimethylsilyl (B98337) Cyanide (TMSCN) | MgO | 3-Hydroxy-4-cyanobutane derivatives |
| Various (Acyl chlorides, phenols, thiols) | Quaternary Onium Salts | Functionalized 1,3-propanediol (B51772) ethers/esters |
This table presents a summary of various nucleophile-mediated ring-opening reactions of oxetanes based on findings in the literature. radtech.orgresearchgate.net
Acid-Catalyzed Ring Opening
Strong acids readily promote the cleavage of the oxetane ring. Both Brønsted acids (e.g., H₂SO₄, HClO₄, trifluoroacetic acid) and Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, In(OTf)₃) can catalyze this process. researchgate.netutexas.educhemrxiv.org The reaction mechanism typically involves protonation of the oxetane oxygen, followed by nucleophilic attack on one of the α-carbons by a solvent molecule or another nucleophile present in the medium. This reactivity can be a significant limitation, as acidic conditions used for other transformations (e.g., esterification, deprotection) can lead to the formation of undesired ring-opened byproducts. chemrxiv.org
However, this inherent reactivity can also be harnessed for synthetic purposes. For example, Brønsted acids like Tf₂NH have been used to catalyze the reaction of 3-aryloxetan-3-ols with 1,2-diols. nih.gov This process involves the formation of an oxetane carbocation, which then reacts with the diol, followed by an intramolecular ring opening of the oxetane by the second hydroxyl group of the diol to form 1,4-dioxanes. nih.gov
Rearrangement and Ring Expansion Reactions
Under certain conditions, particularly those involving the formation of a carbocation intermediate adjacent to the oxetane ring, rearrangement and ring expansion reactions can occur. acs.org The relief of ring strain provides a strong thermodynamic driving force for these transformations. masterorganicchemistry.comyoutube.com
When a carbocation is generated at a position exocyclic to the oxetane, a 1,2-alkyl shift involving one of the ring carbons can lead to a ring-expansion event. This process transforms the four-membered oxetane into a more stable five-membered tetrahydrofuran (B95107) (THF) ring. masterorganicchemistry.com For example, Lewis acid-mediated reactions of 3-oxetanone-derived spirocycles can undergo a reaction cascade to form saturated nitrogen heterocycles. researchgate.net The specific pathway—whether a simple nucleophilic ring-opening or a rearrangement—depends on the substrate structure, the stability of the potential carbocation intermediates, and the reaction conditions.
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a versatile functional handle. While its reactivity is generally predictable, the proximity of the strained oxetane ring necessitates careful selection of reaction conditions to avoid unintended ring-opening. The carboxylic acid group itself is generally compatible with the oxetane core, especially under neutral or basic conditions. chemrxiv.org
Esterification and Amide Bond Formation
The conversion of the carboxylic acid to esters and amides is a fundamental transformation. However, classical Fischer esterification conditions, which involve strong acids like HCl or H₂SO₄, are incompatible with the oxetane ring and lead to decomposition. chemrxiv.org
To circumvent this issue, reactions are typically performed under basic or neutral conditions.
Esterification: Successful esterification can be achieved using alkyl halides in the presence of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine). chemrxiv.org
Amide Bond Formation: Standard peptide coupling reagents are widely used for amide bond formation. Reagents like N,N′-diisopropylcarbodiimide (DIC) or combinations of carbodiimides with additives (e.g., HOBt, HOAt) can activate the carboxylic acid for reaction with amines. mdpi.comsemanticscholar.org Another approach involves the use of borate (B1201080) reagents, such as B(OCH₂CF₃)₃, which can facilitate direct amidation between carboxylic acids and amines under relatively mild conditions, often requiring only a simple filtration workup. nih.gov
| Reaction | Reagents and Conditions | Compatibility with Oxetane Ring |
| Esterification | Alkyl halide, Hünig's base | High (avoids acid-catalyzed ring opening) |
| Amide Formation | N,N′-Diisopropylcarbodiimide (DIC) | High (neutral/mildly basic conditions) |
| Amide Formation | B(OCH₂CF₃)₃, MeCN, 80 °C | High (non-acidic conditions) |
| Esterification/Amide Formation | Alcohol/Amine, strong acid (e.g., HCl) | Low (causes ring decomposition) |
This table summarizes reaction conditions for esterification and amidation that are compatible or incompatible with the oxetane core. chemrxiv.orgsemanticscholar.orgnih.gov
Decarboxylative Functionalization
Decarboxylative reactions offer a powerful strategy to transform the carboxylic acid group into a new carbon-carbon or carbon-heteroatom bond. Recent advances in photoredox catalysis have enabled the decarboxylative functionalization of oxetane-3-carboxylic acids under mild conditions. nih.gov
In these reactions, the carboxylic acid is converted into a redox-active species, such as an N-hydroxyphthalimide (NHPI) ester. researchgate.net Upon irradiation with visible light in the presence of a photocatalyst, a single-electron transfer (SET) process occurs, leading to decarboxylation and the formation of a tertiary radical at the 3-position of the oxetane ring. This radical can then be trapped by various radical acceptors, such as activated alkenes, to form new C-C bonds. nih.gov This method allows for the synthesis of 3-aryl-3-alkyl substituted oxetanes, demonstrating a novel way to functionalize the quaternary center. nih.gov Other methods, such as the Barton decarboxylation or transformations involving O-H hydrogen-atom transfer (HAT), also represent potential, though less explored, pathways for the functionalization of this scaffold. nih.gov
Reactions of the Aminomethyl Moiety
The aminomethyl group is a primary site for functionalization, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.
The primary amine of the aminomethyl group readily undergoes N-alkylation with various electrophiles. Simple oxetane derivatives bearing a good leaving group, such as 3-bromo, iodo, or tosylate, are effective electrophiles for N-alkylation, proceeding through an S(_N)2 mechanism. acs.org
Acylation of the aminomethyl group is also a common transformation. The reaction with acyl chlorides or acid anhydrides under standard conditions yields the corresponding amides. These reactions are typically high-yielding and tolerant of the oxetane ring. chemrxiv.org The introduction of an N-Boc protecting group is a straightforward process, though its subsequent removal may require optimization, with trifluoroacetic acid (TFA) being a suitable reagent. chemrxiv.org
The aminomethyl moiety serves as a handle for the formation of conjugates with other molecules. For instance, glutathione (B108866) conjugates have been observed in metabolic studies of some oxetane derivatives, indicating that the aminomethyl group can be a site for enzymatic conjugation. acs.org This reactivity is significant in the context of drug metabolism and the design of prodrugs.
Oxidation and Reduction Chemistry
The oxidation and reduction of functional groups attached to the oxetane ring are important transformations for accessing a variety of derivatives.
Oxidation: The oxidation of hydroxymethyl-substituted oxetanes to aldehydes can be achieved efficiently using reagents like the Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC). chemrxiv.org The choice of oxidant can be substrate-dependent; for example, DMP is often suitable for substrates with an α-NHBoc substituent, while chromium(VI) reagents may be preferred for alkyl-substituted heterocycles. chemrxiv.org Further oxidation to carboxylic acids can be accomplished using methods such as TEMPO/PIDA oxidation or, for less reactive substrates, potassium permanganate (B83412) (KMnO(_4)). chemrxiv.org However, the radical pathway with TEMPO can sometimes lead to partial decomposition. chemrxiv.org
Reduction: The reduction of carboxylic acids and their derivatives attached to the oxetane core requires careful selection of reagents to avoid ring-opening. Direct reduction of the carboxylic acid to a primary alcohol with strong reducing agents like lithium aluminum hydride (LiAlH(_4)) can be challenging, with decomposition often observed at elevated temperatures. chemrxiv.orglibretexts.org Reductions are preferably performed at lower temperatures. chemrxiv.org Similarly, the use of sodium borohydride (B1222165) (NaBH(_4)) is not effective for reducing the carboxylic acid itself. chemrxiv.orglibretexts.org Amide reduction to amines has been successfully achieved using aluminum hydride (AlH(_3)) at low temperatures, whereas reagents like NaBH(_4) or LiAlH(_4) can lead to decomposition of oxetane-containing amides. chemrxiv.org
Chemo- and Regioselectivity in Multi-Functionalized Derivatives
In molecules containing multiple reactive sites, achieving chemo- and regioselectivity is crucial. The oxetane ring itself can influence the reactivity of adjacent functional groups. For instance, in the epoxidation of an allylic alcohol derivative, both possible stereoisomers of the epoxide were formed. However, the subsequent ring-opening of the epoxide with sodium azide (B81097) proceeded with high regio- and stereoselectivity to afford a single product. acs.org
The selective functionalization of one group in the presence of others is a common challenge. Protecting group strategies are often employed to achieve the desired chemo- and regioselectivity. The stability of the oxetane ring under various reaction conditions allows for a broad range of protecting group manipulations. chemrxiv.org For example, the N-Boc group can be selectively removed in the presence of the oxetane ring. chemrxiv.org
Stability Profile and Decomposition Pathways
The stability of the oxetane ring is a critical consideration in the synthesis and application of its derivatives. While often perceived as unstable due to ring strain, 3,3-disubstituted oxetanes exhibit considerable stability. chemrxiv.orgnih.gov
Stability: The oxetane core is generally stable under basic conditions. chemrxiv.org For instance, basic hydrolysis of nitriles and esters to the corresponding carboxylic acids is an efficient method that avoids ring-opening. chemrxiv.org The ring is also tolerant to a variety of other reaction conditions, including those used for oxidation, reduction, alkylation, and acylation, provided that appropriate reagents and conditions are chosen. chemrxiv.org
Decomposition Pathways: The primary decomposition pathway for oxetanes is acid-catalyzed ring-opening. chemrxiv.orgnih.gov The presence of strong acids can lead to the formation of unwanted byproducts. chemrxiv.org This susceptibility to acidic conditions can limit the choice of reagents and purification methods. For example, esterification of oxetane-3-carboxylic acid is best performed under basic conditions to avoid decomposition. chemrxiv.org
Some oxetane-carboxylic acids have been observed to be unstable, undergoing isomerization to lactones upon storage at room temperature or upon gentle heating, without the need for an external catalyst. nih.gov This intramolecular ring-opening is a potential decomposition pathway that can affect reaction yields and the stability of final compounds. nih.gov Metabolic studies have also shown that the oxetane ring can undergo scission, leading to the formation of hydroxy acid and diol metabolites. acs.org
Stereochemical Aspects and Conformational Analysis
Intrinsic Ring Strain and Puckering Conformations of the Oxetane (B1205548) Ring
The oxetane ring, a four-membered heterocycle containing an oxygen atom, is characterized by significant ring strain, estimated to be around 106-107 kJ/mol. nih.govutexas.edu This strain arises from bond angle distortion and torsional strain. In its unsubstituted form, the oxetane ring is not perfectly planar but exhibits a slight "puckering" to alleviate some of the eclipsing interactions between adjacent hydrogen atoms. utexas.eduillinois.edu Electron diffraction studies have shown that while it can be considered nearly planar, it possesses a puckering vibration. illinois.edu
The puckering of the oxetane ring is a key determinant of its conformational behavior. The degree of puckering can be quantified by the puckering angle, which measures the deviation from a planar conformation. researchgate.net For an unsubstituted oxetane, this angle is relatively small, with X-ray crystallography determining it to be 8.7° at 140 K and 10.7° at 90 K. nih.gov The carbon-oxygen bond length in the unsubstituted ring is approximately 1.46 Å, and the carbon-carbon bond length is about 1.53 Å. acs.org The bond angles are approximately 90.2° (C–O–C), 92.0° (C–C–O), and 84.8° (C–C–C), deviating significantly from ideal tetrahedral angles. acs.org
Influence of Substituents on Oxetane Ring Conformation
The nature of the substituents also dictates the stability of the oxetane ring. 3,3-disubstituted oxetanes are generally more stable because the substituents can sterically hinder the approach of external nucleophiles to the C–O σ* antibonding orbital, thus preventing ring-opening reactions. nih.gov
Conformational Behavior of Oxetane Amino Acid Oligomers and Peptidomimetics
The unique structural features of 3-(aminomethyl)oxetane-3-carboxylic acid make it a valuable building block in the design of peptidomimetics with controlled conformations. warwick.ac.ukresearchgate.net When incorporated into peptide chains, these oxetane-modified residues can induce specific secondary structures and act as conformational locks. acs.orgwarwick.ac.uk
A significant consequence of incorporating oxetane amino acids into peptides is the induction of well-defined secondary structures, particularly β-turns. researchgate.netresearchgate.net A β-turn is a region of a polypeptide chain that reverses its direction, a crucial motif for protein folding and interaction. chemdiv.comnih.gov The rigid, puckered nature of the oxetane ring can pre-organize the peptide backbone into a turn-like conformation. researchgate.net This turn-inducing property is valuable in the synthesis of cyclic peptides, where the formation of a turn can bring the peptide termini into proximity, facilitating macrocyclization. researchgate.net Molecular dynamics simulations and experimental evidence have shown that oxetane modification can introduce a kink in the peptide backbone, promoting the formation of turn structures. researchgate.netrsc.org The major conformation is often dictated by a 10-membered hydrogen-bonded motif, which is analogous to a conventional β-turn in α-amino acid peptides. acs.orgresearchgate.net
The oxetane ring itself can participate in hydrogen bonding. The strained C–O–C bond angle exposes the oxygen's lone pair of electrons, making the oxetane a potent hydrogen-bond acceptor. nih.govillinois.eduacs.org In fact, oxetanes can form more effective hydrogen bonds than other cyclic ethers. nih.govacs.org In the context of a peptide, the oxetane oxygen can accept hydrogen bonds, while the aminomethyl group can act as a hydrogen-bond donor. warwick.ac.uk These interactions contribute to the stabilization of the induced secondary structures. warwick.ac.uk Molecular dynamics simulations have indicated that oxetane modification can disrupt the typical (i, i+4) hydrogen bonding pattern of α-helices and favor the formation of new, short-range hydrogen bonds. rsc.org
The constrained nature of the oxetane ring allows it to act as a "conformational lock," restricting the flexibility of the peptide backbone. acs.orgwarwick.ac.uk By limiting the accessible conformational space, the oxetane moiety can stabilize a specific, biologically active conformation. This is a key strategy in drug design to enhance binding affinity and selectivity for a target receptor. The rigidifying effect of the oxetane ring has been computationally studied in natural products like paclitaxel, where it is believed to lock the molecule into its bioactive shape. illinois.eduacs.org This principle is extended to peptidomimetics containing this compound to enforce a desired three-dimensional structure.
Spectroscopic and Crystallographic Characterization for Conformational Elucidation
A combination of spectroscopic and crystallographic techniques is employed to elucidate the conformational preferences of peptides containing this compound.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation of molecules in solution. acs.orgresearchgate.net Techniques such as Nuclear Overhauser Effect (NOE), Total Correlation Spectroscopy (TOCSY), and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to determine through-space proximities between protons, which provides information about the peptide's secondary structure. acs.orgresearchgate.net The observation of long-range NOEs, such as dNN (i, i+2) and dαN (i, i+2), can provide direct evidence for the presence of turn structures induced by the oxetane modification. researchgate.net Both 1H and 13C NMR spectroscopy are also used to confirm the structure of newly synthesized oxetane derivatives. nih.govmdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about hydrogen bonding within the peptide. researchgate.net
Crystallographic Methods:
The data gathered from these analytical techniques, often in conjunction with molecular modeling and dynamics simulations, provides a comprehensive understanding of the stereochemical and conformational impact of incorporating this compound into peptide structures. researchgate.netresearchgate.net
Interactive Data Table of Conformational Parameters
| Parameter | Unsubstituted Oxetane | 3,3-Disubstituted Oxetane | Reference(s) |
| Ring Strain (kJ/mol) | 106-107 | - | nih.govutexas.edu |
| Puckering Angle (°) | 8.7 (at 140K), 10.7 (at 90K) | Increased puckering | nih.gov |
| C-O Bond Length (Å) | ~1.46 | - | acs.org |
| C-C Bond Length (Å) | ~1.53 | - | acs.org |
| C-O-C Bond Angle (°) | ~90.2 | - | acs.org |
| C-C-O Bond Angle (°) | ~92.0 | - | acs.org |
| C-C-C Bond Angle (°) | ~84.8 | - | acs.org |
| Favored Conformation | Slightly puckered | Synclinal gauche | illinois.edu |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, NOE, TOCSY, ROESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by advanced 2D NMR experiments, offers detailed insights into the compound's connectivity and spatial arrangement.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of protons. For this molecule, the acidic proton of the carboxyl group is expected to appear as a broad singlet at a significant downfield shift, typically around 12 δ, though its visibility and position are dependent on the solvent and concentration. libretexts.org The protons of the oxetane ring's methylene (B1212753) groups (CH₂) adjacent to the ether oxygen typically resonate in the range of 4-5 ppm. researchgate.net
The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms. The carboxyl carbon is characteristically deshielded, appearing in the 165 to 185 δ range. libretexts.org The other carbon signals correspond to the quaternary C3 carbon, the two methylene carbons of the oxetane ring, and the aminomethyl carbon.
Interactive Data Table: Expected NMR Chemical Shifts (δ) for this compound
| Atom | Nucleus | Expected Chemical Shift (ppm) | Notes |
| Carboxyl Proton | ¹H | ~12 | Signal is broad and solvent-dependent; may exchange in D₂O. libretexts.org |
| Oxetane CH₂ Protons | ¹H | ~4.0 - 5.0 | Protons adjacent to the ether oxygen are downfield. researchgate.net |
| Aminomethyl CH₂ Protons | ¹H | ~2.5 - 3.5 | Adjacent to the electron-withdrawing amino and quaternary carbon groups. |
| Amino Protons | ¹H | Variable | Position is broad and depends on solvent and pH. |
| Carboxyl Carbon | ¹³C | 165 - 185 | Typical range for a carboxylic acid. libretexts.orgwisc.edu |
| Quaternary Carbon (C3) | ¹³C | Variable | Shift influenced by four substituents. |
| Oxetane CH₂ Carbons | ¹³C | ~60 - 80 | Carbons adjacent to an ether oxygen. |
| Aminomethyl Carbon | ¹³C | ~40 - 50 | Typical range for an aminomethyl group. |
Advanced NMR Techniques: To resolve complex structures and determine conformation, advanced 2D NMR techniques are employed.
TOCSY (Total Correlation Spectroscopy): This experiment is used to identify protons that are part of the same spin-spin coupling network. It would be instrumental in assigning all the proton signals within the oxetane and aminomethyl groups. mdpi.com
NOE (Nuclear Overhauser Effect) Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial for conformational analysis. mdpi.com They detect protons that are close in space, typically within 5 Å, regardless of whether they are connected through bonds. This data allows for the determination of the relative orientation of the substituents and the puckering of the oxetane ring.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive and precise information about the three-dimensional structure of a molecule in its solid state. This technique would unambiguously determine the bond lengths, bond angles, and torsion angles of this compound.
The analysis would reveal:
Oxetane Ring Conformation: The four-membered oxetane ring is not planar and adopts a puckered conformation to alleviate ring strain. X-ray data would quantify the degree of this puckering.
Substituent Orientation: The precise spatial orientation of the aminomethyl and carboxylic acid groups relative to the oxetane ring would be established.
Intermolecular Interactions: As an amino acid, the compound is expected to exist as a zwitterion in the solid state. The crystal structure would detail the extensive network of intermolecular hydrogen bonds between the ammonium (B1175870) (NH₃⁺) and carboxylate (COO⁻) groups, which governs the crystal packing arrangement. researchgate.net
While a specific crystal structure for this compound has not been reported, analysis of related oxetane and carboxylic acid structures confirms the power of this method in defining solid-state conformation and intermolecular forces. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, which exists as a zwitterionic amino acid, the IR spectrum is expected to show distinct absorption bands.
Key expected vibrational frequencies include:
N-H Stretching: The ammonium group (NH₃⁺) of the zwitterion would exhibit broad stretching vibrations in the 2500-3300 cm⁻¹ region.
C-H Stretching: Absorptions from the C-H bonds of the methylene groups would appear just below 3000 cm⁻¹.
Carboxylate (COO⁻) Stretching: Instead of a sharp C=O carbonyl peak around 1710 cm⁻¹ typical for a carboxylic acid, the zwitterionic carboxylate group gives rise to two distinct bands: a strong, asymmetric stretching band around 1550-1610 cm⁻¹ and a weaker, symmetric stretching band near 1400 cm⁻¹. libretexts.org
N-H Bending: The bending vibration for the primary amino group typically appears around 1600 cm⁻¹. wpmucdn.com
C-O Stretching: The characteristic C-O-C stretching of the oxetane ether linkage is expected in the fingerprint region, generally between 1000 and 1300 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Ammonium (NH₃⁺) | N-H Stretch | 2500 - 3300 (Broad) |
| Methylene (CH₂) | C-H Stretch | 2800 - 3000 |
| Carboxylate (COO⁻) | Asymmetric Stretch | 1550 - 1610 (Strong) |
| Amino (NH₂) | N-H Bend | ~1600 |
| Carboxylate (COO⁻) | Symmetric Stretch | ~1400 |
| Oxetane Ether | C-O-C Stretch | 1000 - 1300 |
Computational Chemistry Approaches to Conformational Landscape
Computational chemistry provides a powerful theoretical framework to complement experimental findings and explore the full conformational landscape of this compound. Using methods such as ab initio calculations and Density Functional Theory (DFT), the potential energy surface of the molecule can be mapped. nih.gov
These computational studies can:
Identify Stable Conformers: By systematically rotating the key dihedral angles (torsion angles) associated with the substituents and the ring puckering, a series of molecular geometries can be generated. Energy calculations for each geometry identify the low-energy, stable conformers.
Predict Spectroscopic Properties: Advanced computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts for a given conformation. nih.gov Comparing these predicted spectra with experimental data helps to validate the computed structures and determine the most probable conformation in solution.
Analyze Intramolecular Interactions: These models can quantify the strength and geometry of potential intramolecular hydrogen bonds between the ammonium and carboxylate groups, which could play a significant role in stabilizing a particular conformer.
Through the integration of these computational approaches with experimental NMR, IR, and X-ray data, a comprehensive and detailed model of the stereochemical and conformational properties of this compound can be constructed.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as Building Blocks in Complex Molecule Synthesis
3-(Aminomethyl)oxetane-3-carboxylic acid serves as a versatile scaffold for the synthesis of intricate molecules. The presence of both an amino and a carboxylic acid group allows for its direct integration into peptide chains and other polymeric structures using standard coupling methodologies, while the oxetane (B1205548) ring itself can participate in or influence a variety of chemical transformations.
The incorporation of non-natural amino acids is a key strategy in drug discovery to enhance the pharmacological profiles of peptide-based therapeutics, improving aspects like metabolic stability and bioavailability. sigmaaldrich.com this compound and its derivatives are prime candidates for creating peptidomimetics—molecules that mimic the structure and function of natural peptides. sigmaaldrich.comljmu.ac.uk
The oxetane ring can function as a bioisosteric replacement for a carbonyl group, a common modification in peptide science. ljmu.ac.ukwarwick.ac.uk This substitution creates an amide bond surrogate that is resistant to cleavage by proteases, thereby increasing the in-vivo half-life of the resulting peptide therapeutic. ljmu.ac.uk Research has demonstrated the synthesis of oxetane-modified dipeptides and their successful incorporation into longer peptide chains. ljmu.ac.ukresearchgate.net These oxetane-containing amino acids serve as conformationally constrained probes that can be used to mimic peptide secondary structures.
Detailed Research Findings: A modular approach to synthesizing oxetanyl dipeptides has been developed, enabling the incorporation of a variety of these non-natural amino acids into peptide therapeutics. researchgate.net For example, oxetane-modified building blocks have been successfully used in both solution-phase and solid-phase peptide synthesis (SPPS). ljmu.ac.uk The synthesis often involves a conjugate addition of an amino acid ester to 3-(nitromethylene)oxetane, followed by reduction of the nitro group and subsequent coupling reactions. ljmu.ac.uk This methodology provides access to a diverse range of enantiomerically pure and bench-stable oxetane-modified dipeptide building blocks. ljmu.ac.uk
| Building Block Type | Synthetic Strategy | Application | Key Feature |
| Oxetane-Modified Dipeptides | Conjugate addition to 3-(nitromethylene)oxetane, followed by nitro group reduction. ljmu.ac.uk | Solid-Phase Peptide Synthesis (SPPS) | Creates protease-resistant amide bond surrogates. ljmu.ac.uk |
| Oxetanyl Amino Acids | Strecker synthesis or Henry synthesis on oxetan-3-one. | Peptidomimetics | Provides conformational constraint and modulates basicity. researchgate.net |
| Spirocyclic Amino Acids | Synthesis from common cyclic carboxylic acids via azetidinone intermediates. researchgate.net | Drug Discovery | Increases molecular complexity and rigidity. researchgate.net |
Foldamers are unnatural oligomers that adopt specific, well-defined three-dimensional structures, similar to the secondary structures (e.g., helices, sheets) of proteins. rsc.org The conformational rigidity of building blocks like this compound is crucial for designing foldamers with predictable folding patterns.
When incorporated into a peptide or oligomer backbone, the constrained nature of the oxetane ring limits the conformational freedom of the chain. This restriction can pre-organize the oligomer into a specific secondary structure, such as a helix or a turn. researchgate.netnih.gov The oxetane unit can also participate in hydrogen bonding interactions as both a donor and an acceptor, further stabilizing the folded conformation. warwick.ac.uk Computational studies and experimental data have shown that incorporating cyclic amino acids can induce and stabilize helical structures in oligomers. nih.gov For instance, oligomers of cyclopentane-based amino acids, which share the principle of a constrained cyclic core, have been shown to favor stable helical conformations. nih.gov
The quaternary carbon at the 3-position of the oxetane ring makes this compound an ideal precursor for the construction of spirocyclic systems. researchgate.net Spirocycles, which contain two rings connected by a single common atom, are of great interest in drug discovery because they introduce significant three-dimensionality into a molecule while maintaining a relatively low molecular weight. researchgate.net
The synthesis of spiro and fused heterocycles can be achieved through various chemical transformations that leverage the functional groups of this compound. For example, the amino and carboxyl groups can be used to build a second heterocyclic ring onto the oxetane core. The oxetane moiety has been shown to be stable under a range of reaction conditions, including those used for iodocyclization and oxidative cyclization, allowing for its fusion to other heterocyclic systems like benzimidazoles. mdpi.com This expands the synthetic toolkit available for creating novel, complex molecular architectures based on the oxetane scaffold.
Role in Modulating Molecular Properties for Chemical Design
Beyond its role as a structural scaffold, the oxetane ring in this compound actively modulates the physicochemical properties of molecules into which it is incorporated. This allows for the fine-tuning of characteristics such as basicity, lipophilicity, and spatial arrangement, which are critical for drug efficacy and pharmacokinetics. nih.gov
The basicity (pKa) of an amine is a critical parameter in drug design, influencing its binding affinity, solubility, and cell permeability. The electronegative oxygen atom within the oxetane ring exerts an electron-withdrawing inductive effect. When positioned near an amino group, as in this compound, the oxetane ring lowers the electron density on the nitrogen atom, thereby reducing its basicity compared to an analogous acyclic amine. This attenuation of basicity can be advantageous in medicinal chemistry, as it can help to avoid undesirable interactions with biological targets or improve a compound's pharmacokinetic properties. researchgate.net
| Compound Type | Property | Influence of Oxetane Ring | Reference |
| Amino-oxetanes | Basicity (pKa) | Lowers the pKa of the adjacent amine group. | researchgate.net |
| Oxetane-containing molecules | Lipophilicity (LogD) | Can increase lipophilicity compared to carboxylic acid analogues. | nih.gov |
| Oxetane-containing molecules | Aqueous Solubility | The oxetane moiety can improve solubility. | nih.gov |
In modern drug design, there is a significant emphasis on moving away from flat, two-dimensional molecules towards compounds with greater three-dimensionality (3D). Molecules with a higher degree of 3D character often exhibit improved selectivity and better physicochemical properties. The incorporation of rigid, cyclic scaffolds is a primary strategy for increasing molecular three-dimensionality. nih.gov
The spirocyclic nature of the substitution pattern on the oxetane ring of this compound forces the substituents (the aminomethyl and carboxyl groups) into specific, defined vectors in three-dimensional space. This rigid framework reliably imparts a more complex and defined 3D topology to the resulting molecule, which can lead to enhanced interactions with biological targets. researchgate.netnih.gov The conformational rigidity of the oxetane scaffold strongly influences the spatial distribution of substituents in the final product, offering privileged access to compounds with enhanced three-dimensionality. nih.gov
Novel Synthetic Reagents and Methodologies derived from this compound
The unique structural characteristics of this compound, which combines a strained oxetane ring with the bifunctionality of an amino acid, position it as a valuable building block for the development of novel synthetic reagents and methodologies. The reactivity of this compound is primarily centered around the nucleophilic amino group, the electrophilic carboxylic acid group, and the potential for ring-opening of the oxetane moiety under specific conditions.
Methodologies derived from this compound leverage the selective reactivity of its functional groups. The presence of both an amine and a carboxylic acid allows for its use in peptide synthesis, leading to the incorporation of the oxetane motif into peptide backbones or side chains. Such modifications are of interest in medicinal chemistry for creating peptide mimetics with altered conformations and improved pharmacological properties. nih.gov
Synthetic strategies often involve the protection of one functional group while the other is being chemically transformed. For instance, the amino group can be protected (e.g., as a Boc or Cbz derivative) to allow for selective reactions at the carboxylic acid, such as esterification or amide bond formation. Conversely, protection of the carboxylic acid as an ester enables a wide range of transformations at the amino group, including alkylation, acylation, and reductive amination.
The oxetane ring itself is generally stable under basic, and mildly acidic or oxidative/reductive conditions, which allows for a broad scope of chemical transformations on the aminomethyl and carboxylic acid moieties without compromising the four-membered ring. However, strong acids can promote the ring-opening of the oxetane, a property that can be exploited in the design of specific synthetic methodologies to generate more complex molecular architectures.
Derived reagents from this compound include a variety of functionalized oxetanes. For example, reduction of the carboxylic acid group can yield the corresponding amino alcohol, a useful ligand and synthetic intermediate. The amino group can be transformed into other functionalities, such as azides or isocyanates, creating versatile reagents for click chemistry or polymer synthesis, respectively. The development of these derivatives significantly expands the chemical space accessible from this unique starting material. acs.org
Applications in Polymer Chemistry and Advanced Materials
The incorporation of this compound into polymers offers a pathway to advanced materials with tailored properties. The strained oxetane ring, when integrated into a polymer backbone or as a pendant group, can significantly influence the material's characteristics, such as thermal stability, flexibility, and polarity. chemimpex.com The bifunctional nature of the molecule allows it to be used as a monomer for step-growth polymerization or as a modifying agent for existing polymers.
Monomers for High-Performance Polymers
As a substituted amino acid, this compound can undergo self-condensation or copolymerization to form novel polyamides. The polymerization can proceed through the formation of amide bonds between the amino group of one monomer and the carboxylic acid group of another. The resulting polyamide would feature a regularly repeating oxetane unit, which is expected to impart unique properties compared to conventional polyamides.
The presence of the polar oxetane ring can enhance the polymer's hydrophilicity and adhesion to polar substrates. Furthermore, the rigid, cyclic nature of the oxetane unit can influence the polymer chain's conformation and packing, potentially leading to materials with high glass transition temperatures and thermal stability. The ether linkage within the oxetane ring may also improve the polymer's flexibility and impact strength. While specific high-performance polymers derived directly from this compound are not extensively documented in the literature, its potential as a monomer can be inferred from the known properties of polyoxetanes and the effects of incorporating oxetane units into other polymer systems. chemimpex.commdpi.com
Table 1: Potential Properties of Polyamides Derived from this compound
| Property | Expected Influence of the Oxetane Moiety | Rationale |
|---|---|---|
| Thermal Stability | Increased | The rigid cyclic structure of the oxetane can restrict chain mobility, leading to a higher glass transition temperature (Tg). |
| Solubility | Enhanced in polar solvents | The polar ether linkage in the oxetane ring increases the overall polarity of the polymer, improving solubility in polar media. |
| Adhesion | Improved to polar substrates | The polarity of the oxetane moiety can enhance intermolecular interactions with polar surfaces. |
| Flexibility | Potentially increased | The ether oxygen in the oxetane ring can introduce flexibility into the polymer backbone. |
| Mechanical Strength | Potentially modified | The introduction of the bulky, cyclic oxetane group can disrupt chain packing and affect crystallinity and tensile strength. |
| Chemical Reactivity | Can serve as a site for post-polymerization modification | The oxetane ring can be opened under certain conditions to allow for crosslinking or grafting. |
Crosslinking Agents in Resins and Adhesives
The dual functionality of this compound makes it a promising candidate as a crosslinking agent in various thermosetting resin systems and adhesive formulations. Crosslinking is a critical process for converting liquid resins into solid, durable materials with high mechanical strength and chemical resistance. rsdjournal.org
The primary amino group and the carboxylic acid group on the molecule can participate in different crosslinking chemistries. For instance, in epoxy resin systems, the carboxylic acid can react with the epoxy groups, while the amino group can also participate in the curing process. In polyurethane chemistry, the amino group can react with isocyanate groups, and the carboxylic acid can be used to introduce functionality or to catalyze the urethane (B1682113) reaction.
The incorporation of the oxetane ring through this crosslinking agent can also contribute to the final properties of the cured material. The polarity of the oxetane can enhance adhesion to various substrates, a desirable characteristic for adhesives and coatings. chemimpex.com The compact structure of the oxetane may also lead to a high crosslink density, resulting in materials with improved thermal and chemical resistance.
Table 2: Potential Crosslinking Reactions Involving this compound
| Resin System | Reactive Functional Group on Monomer | Resulting Linkage | Potential Application |
|---|---|---|---|
| Epoxy Resins | Amino group, Carboxylic acid group | Amine adduct, Ester linkage | Coatings, Adhesives, Composites |
| Polyurethanes | Amino group | Urea linkage | Foams, Elastomers, Sealants |
| Polyesters | Carboxylic acid group, Amino group (via amide) | Ester linkage, Amide linkage | Coatings, Composites |
| Melamine-Formaldehyde Resins | Amino group, Carboxylic acid group | Amino-alkylation product | Laminates, Coatings |
Q & A
(Basic) What spectroscopic methods are recommended for structural characterization of 3-(Aminomethyl)oxetane-3-carboxylic acid?
To confirm the structure, employ 1H and 13C NMR to resolve proton and carbon environments, particularly the oxetane ring (δ ~4.0–4.5 ppm for ring protons) and amine/carboxylic acid groups. IR spectroscopy can identify functional groups (e.g., N–H stretch ~3300 cm⁻¹, C=O stretch ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular weight (117.104 g/mol, [C₄H₇NO₃]) . For purity assessment, use HPLC with a polar stationary phase to resolve potential impurities.
(Advanced) How does the steric environment of the oxetane ring influence the reactivity of the carboxylic acid group in coupling reactions?
The oxetane ring’s rigidity imposes steric constraints on the carboxylic acid, potentially slowing nucleophilic acyl substitution. To optimize coupling (e.g., amide bond formation), use activated esters (e.g., HATU/DCC) and elevate reaction temperatures. Comparative studies with linear analogs (e.g., ) suggest that the oxetane’s sp³ hybridization enhances metabolic stability but may reduce reaction yields by ~15–20% . Pre-activation of the carboxylic acid with carbodiimides is recommended to mitigate steric hindrance.
(Basic) What storage conditions are optimal to maintain the compound’s stability in laboratory settings?
Store the compound in airtight, light-resistant containers under refrigeration (2–8°C) to prevent moisture absorption and thermal degradation. and emphasize avoiding prolonged exposure to humid environments, as the amine group may undergo hydrolysis . For long-term storage, consider inert atmospheres (argon/nitrogen) to minimize oxidative side reactions.
(Advanced) What strategies resolve discrepancies in reported physicochemical properties, such as melting points?
Cross-validate using differential scanning calorimetry (DSC) to determine precise melting behavior and thermogravimetric analysis (TGA) to assess thermal stability. Discrepancies may arise from polymorphic forms or impurities; ensure ≥95% purity via HPLC (as per ) . If conflicting data persists, replicate synthesis under controlled conditions (e.g., anhydrous solvents) and compare results across independent labs.
(Basic) How should researchers handle molecular weight discrepancies during mass spectrometric analysis?
First, recalibrate the instrument using a standard reference compound. For ambiguous results, employ tandem MS (MS/MS) to identify fragmentation patterns (e.g., loss of CO₂ from the carboxylic acid group). Cross-check observed m/z values against the theoretical molecular weight (117.104 g/mol) . If adducts (e.g., [M+Na]+) dominate, switch ionization modes (e.g., ESI⁻ for deprotonated species).
(Advanced) How can computational modeling predict the bioactivity of this compound derivatives?
Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes or receptors). Focus on the zwitterionic form (amine protonated, carboxylic acid deprotonated) for physiological relevance. highlights the aminomethyl group’s role in hydrogen bonding with active sites. Validate predictions with in vitro assays (e.g., enzyme inhibition) and compare with structural analogs (e.g., ) .
(Basic) What are the safety protocols for handling this compound in aqueous reactions?
Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust. In case of exposure, rinse skin/eyes with copious water for 15 minutes ( ) . Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
(Advanced) How does the aminomethyl group enhance the compound’s potential as a bioisostere in drug design?
The aminomethyl group introduces hydrogen-bonding capacity and polar surface area , improving solubility and target engagement. Replace traditional motifs (e.g., phenyl rings) with this oxetane derivative to reduce logP and enhance bioavailability. and demonstrate similar substitutions improving metabolic stability in adamantane-based drugs. Test bioisosteric efficacy via cell permeability assays (e.g., Caco-2) and plasma stability studies .
(Advanced) What methodologies evaluate zwitterionic stabilization in aqueous solutions?
Conduct pH-dependent solubility studies to identify the isoelectric point (pI) where zwitterion formation maximizes. Use potentiometric titration to determine pKa values of the amine (~9.5) and carboxylic acid (~3.5) groups. X-ray crystallography of single crystals (grown from ethanol/water) can confirm zwitterionic packing . Compare with spectroscopic data (e.g., IR frequency shifts) to validate intramolecular charge transfer.
(Basic) How can researchers verify the absence of byproducts in synthesized batches?
Use thin-layer chromatography (TLC) with a polar solvent system (e.g., 7:3 ethyl acetate/methanol) to monitor reaction progress. Confirm purity via NMR integration (ensure no extraneous peaks) and HPLC-UV at 210 nm. For trace metal detection (e.g., catalyst residues), employ ICP-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
